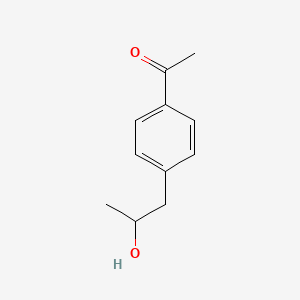
5,6-Di(2-methylpropenyl)nicotinic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Di(2-methylpropenyl)nicotinic acid ethyl ester is an organic compound that belongs to the class of nicotinic acid derivatives This compound is characterized by the presence of two 2-methyl-propenyl groups attached to the 5th and 6th positions of the nicotinic acid ring, and an ethyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Di(2-methylpropenyl)nicotinic acid ethyl ester typically involves the following steps:
Starting Materials: The synthesis begins with nicotinic acid as the core structure.
Alkylation: The 5th and 6th positions of the nicotinic acid are alkylated using 2-methyl-propenyl halides in the presence of a base such as potassium carbonate.
Esterification: The carboxylic acid group of the nicotinic acid is then esterified using ethanol and a catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for the addition of reagents and control of reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the 2-methyl-propenyl groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The nicotinic acid ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used in the presence of a catalyst.
Major Products
Oxidation: Formation of 5,6-Di(2-methyl-propenyl)-nicotinic acid.
Reduction: Formation of 5,6-Di(2-methyl-propenyl)-nicotinic acid ethyl alcohol.
Substitution: Various substituted nicotinic acid derivatives.
Applications De Recherche Scientifique
5,6-Di(2-methylpropenyl)nicotinic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 5,6-Di(2-methylpropenyl)nicotinic acid ethyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in metabolic and signaling pathways.
Pathways: The compound can modulate pathways related to inflammation, oxidative stress, and cellular metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nicotinic Acid: The parent compound, lacking the 2-methyl-propenyl groups and ethyl ester.
Ethyl Nicotinate: Similar structure but without the 2-methyl-propenyl groups.
2-Methyl-propenyl Nicotinate: Contains only one 2-methyl-propenyl group.
Uniqueness
5,6-Di(2-methylpropenyl)nicotinic acid ethyl ester is unique due to the presence of two 2-methyl-propenyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C16H21NO2 |
|---|---|
Poids moléculaire |
259.34 g/mol |
Nom IUPAC |
ethyl 5,6-bis(2-methylprop-1-enyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C16H21NO2/c1-6-19-16(18)14-9-13(7-11(2)3)15(17-10-14)8-12(4)5/h7-10H,6H2,1-5H3 |
Clé InChI |
ZQWJMASXFWHFLN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=C(N=C1)C=C(C)C)C=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![3-[(Dimethylamino)methylidene]hexane-2,4-dione](/img/structure/B8552149.png)
